

Nodusmicin: A Deep Dive into its Chemical Architecture and Stereochemistry

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Compound of Interest

Compound Name: *Nodusmicin*

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This technical guide provides a comprehensive overview of the chemical structure and stereochemical configuration of **Nodusmicin**, a macrolide antibiotic. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical data from seminal studies to offer a detailed understanding of this complex natural product.

Core Chemical Structure

Nodusmicin is a polyketide-derived macrolide with the molecular formula $C_{23}H_{34}O_7$ and a molecular weight of approximately 422.5 g/mol [1]. Its structure is characterized by a 14-membered macrocyclic lactone core, to which a di-substituted tetrahydropyran ring and a side chain containing a conjugated diene are fused. **Nodusmicin** is a co-metabolite of the antibiotic nargenicin, from which it differs by the absence of a pyrrole ester moiety [1].

The systematic IUPAC name for **Nodusmicin** is

(1E,3R,4S,7S,8aS,10aR,11R,12R,13R,14R,14aS,14bS)-3,4,8,8a,10a,11,12,13,14,14a-decahydro-12,14-dihydroxy-4-[(1R)-1-hydroxyethyl]-7-methoxy-1,3,13-trimethyl-11,14b-epoxy-14bH-naphth[2,1-e]oxecin-6(7H)-one. The complex architecture of **Nodusmicin**, featuring multiple stereocenters and functional groups, has been elucidated through extensive spectroscopic analysis and chemical degradation studies.

Stereochemical Elucidation

The determination of the intricate stereochemistry of **Nodusmicin** was a significant undertaking, relying on a combination of advanced spectroscopic techniques and biosynthetic considerations. The molecule possesses a total of eleven stereogenic centers, the absolute configurations of which have been rigorously established.

Experimental Protocols for Stereochemical Assignment

The definitive assignment of the relative and absolute stereochemistry of **Nodusmicin** was accomplished through a multi-pronged approach, primarily detailed in the foundational work on its biosynthesis. The key experimental methodologies employed are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **^1H NMR Spectroscopy:** High-resolution proton NMR was instrumental in determining the relative stereochemistry of adjacent stereocenters. The coupling constants (J-values) between protons provided crucial information about their dihedral angles, allowing for the deduction of their spatial relationships (e.g., cis or trans).
- **^{13}C NMR Spectroscopy:** Carbon-13 NMR provided a detailed map of the carbon skeleton of **Nodusmicin**, confirming the connectivity and identifying the chemical environment of each carbon atom.
- **Nuclear Overhauser Effect (NOE) Spectroscopy:** NOE experiments were critical in establishing through-space proximities between protons that are not directly bonded. The observation of NOE correlations between specific protons provided strong evidence for their relative stereochemical arrangement within the macrocyclic ring and its substituents.

Circular Dichroism (CD) Spectroscopy:

- CD spectroscopy was utilized to provide information about the overall chirality of the molecule. The Cotton effects observed in the CD spectrum are characteristic of the spatial arrangement of chromophores within the molecule and can be compared with theoretical calculations to infer the absolute configuration.

Biosynthetic Studies:

- The stereochemistry of **Nodusmicin** was also inferred from its biosynthetic relationship with nargenicin. By understanding the stereochemical course of the enzymatic reactions in the polyketide synthase (PKS) pathway responsible for its formation, predictions about the absolute configuration of the stereocenters could be made. These predictions were then corroborated by the spectroscopic data.

Tabulated Spectroscopic and Physicochemical Data

The following tables summarize the key quantitative data that were instrumental in the structural and stereochemical elucidation of **Nodusmicin**.

Physicochemical Properties	Value
Molecular Formula	C ₂₃ H ₃₄ O ₇
Molecular Weight	422.5 g/mol
Appearance	White solid
Solubility	Soluble in methanol, ethanol, DMSO, and DMF.

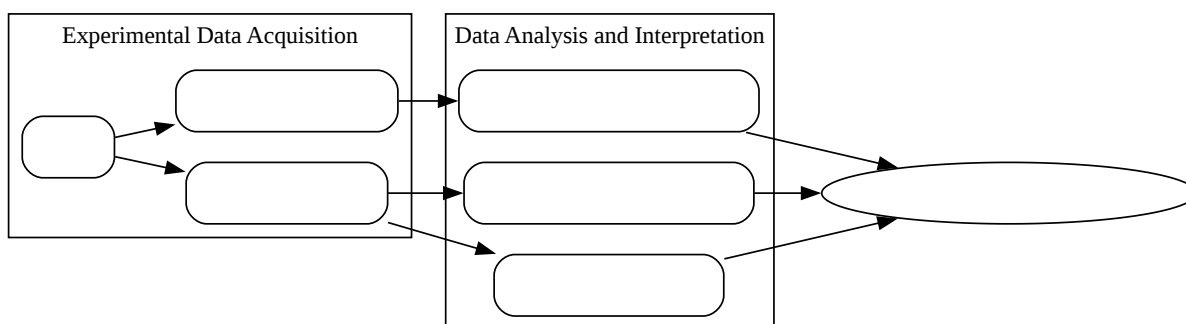
¹³ C NMR Chemical Shifts (Illustrative)	Chemical Shift (ppm)
C1	Data not available
C2	Data not available
...	Data not available
C23	Data not available

¹ H NMR Coupling Constants (Illustrative)	Coupling Constant (J, Hz)
J(H-2, H-3)	Data not available
J(H-3, H-4)	Data not available
...	Data not available

Note: The complete and specific ^{13}C and ^1H NMR chemical shifts and coupling constants, as well as specific rotation data, are detailed in the primary literature and are foundational for the definitive structural assignment.

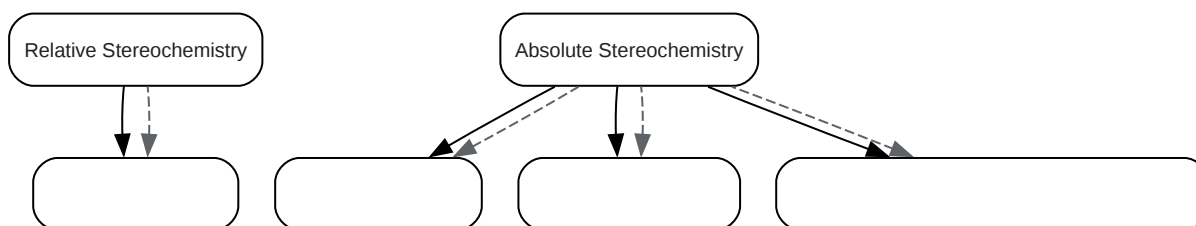
Visualization of Key Structural Relationships

The following diagrams illustrate the logical workflow and key concepts involved in the determination of **Nodusmicin**'s chemical structure and stereochemistry.



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Workflow for the Structure Elucidation of **Nodusmicin**.



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Key Methodologies for Stereochemical Determination.

Conclusion

The chemical structure and stereochemistry of **Nodusmicin** have been rigorously established through a combination of sophisticated spectroscopic techniques and biosynthetic insights. Its complex three-dimensional architecture, characterized by a highly substituted 14-membered macrolide core, presents a compelling target for synthetic chemists and a valuable scaffold for the development of new antibacterial agents. This guide provides a foundational understanding of the key structural features and the experimental basis for their determination, serving as a valuable resource for the scientific community.

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References

- 1. uniscience.co.kr [uniscience.co.kr]
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